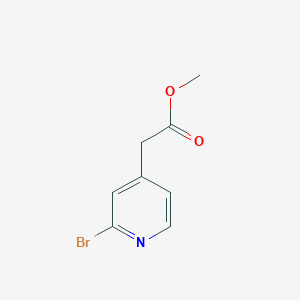

Methyl 2-(2-Bromo-4-pyridyl)acetate

Descripción general

Descripción

Methyl 2-(2-Bromo-4-pyridyl)acetate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-(2-Bromo-4-pyridyl)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in the oxidative addition process, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of biaryls and other complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored in an inert atmosphere and under -20°C to maintain its stability

Análisis Bioquímico

Biochemical Properties

Methyl 2-(2-Bromo-4-pyridyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atom allows it to participate in halogen bonding, which can influence enzyme activity and protein interactions. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent participation in metabolic pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to impact cellular proliferation and apoptosis, indicating its potential role in regulating cell growth and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit certain hydrolases by forming a covalent bond with the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as tissue damage or organ dysfunction. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo hydrolysis by esterases, leading to the formation of 2-(2-Bromo-4-pyridyl)acetic acid. This metabolite can further participate in biochemical reactions, such as conjugation with glutathione or other cellular metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways .

Actividad Biológica

Methyl 2-(2-Bromo-4-pyridyl)acetate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the bromination of 4-pyridine derivatives followed by esterification. The compound can be synthesized via various methods, including nucleophilic substitution reactions and coupling reactions with acetates.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a review highlighted the antimicrobial activities of pyridine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| Similar pyridine derivative | S. aureus | 16 μg/mL |

| Another derivative | Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study indicated that related compounds showed cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 | 50.8 ± 6.4 |

| Related compound | NCI-H460 | 94.0 ± 8.7 |

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation and survival pathways. For instance, some studies have suggested that pyridine derivatives can inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies

- Antimicrobial Efficacy : A research team evaluated the antimicrobial efficacy of this compound in vitro against a range of bacterial strains. The compound exhibited promising results, particularly against Gram-positive bacteria.

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of this compound, researchers found that it significantly inhibited cell growth in various cancer cell lines, indicating its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(2-bromo-4-pyridyl)acetate is primarily utilized as an intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound's bromine atom facilitates transmetalation, allowing it to react with organoboron compounds to yield biaryl products .

Synthetic Pathways

- Formation of Heterocycles : The compound is instrumental in synthesizing various heterocyclic compounds. Its ability to participate in nucleophilic substitutions and cross-coupling reactions makes it a valuable building block in the synthesis of more complex structures such as pyridinylimidazoles .

- Case Study : A study demonstrated an optimized synthetic route to pyridinylimidazole-type compounds starting from 2-bromo-4-methylpyridine, showcasing the versatility of brominated pyridine derivatives like this compound .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceutical agents. Its derivatives have been explored for their potential biological activities, including anti-inflammatory and anticancer properties.

- Enzyme Interaction : The compound can interact with various enzymes due to its structural characteristics, influencing biochemical pathways and potentially leading to therapeutic effects.

- Case Study : Research has indicated that derivatives synthesized from this compound exhibit significant biological activity against specific targets, highlighting its potential as a lead compound in drug discovery .

Biochemical Studies

This compound is also used in biochemical research to study metabolic pathways and enzyme interactions.

Metabolic Pathways

- The compound undergoes hydrolysis by esterases, leading to the formation of 2-(2-bromo-4-pyridyl)acetic acid, which can participate in various metabolic reactions. This transformation is essential for understanding the pharmacokinetics of drugs derived from this compound .

Toxicological Studies

- Studies on dosage effects in animal models have shown that varying concentrations of this compound can lead to different physiological responses. High doses may induce toxicological effects, emphasizing the need for careful dosage optimization in research applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for Suzuki-Miyaura cross-coupling reactions | Used to synthesize biaryl compounds |

| Medicinal Chemistry | Precursor for developing pharmaceutical agents | Exhibits potential anti-inflammatory properties |

| Biochemical Studies | Studies on metabolic pathways and enzyme interactions | Hydrolysis leads to biologically active metabolites |

Propiedades

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFFLLDQVVGPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234217-58-3 | |

| Record name | Methyl 2-(2-bromo-4-pyridyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.